molecular formula C6H8INO3 B14186818 Methyl 2-acetamido-3-iodoprop-2-enoate CAS No. 918827-30-2

Methyl 2-acetamido-3-iodoprop-2-enoate

Katalognummer: B14186818
CAS-Nummer: 918827-30-2
Molekulargewicht: 269.04 g/mol
InChI-Schlüssel: DZEUFEYYPYNFDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-acetamido-3-iodoprop-2-enoate is an organic compound with the molecular formula C6H8INO3 It is characterized by the presence of an iodine atom, an acetamido group, and a methyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-acetamido-3-iodoprop-2-enoate can be synthesized through several methods. One common approach involves the iodination of methyl 2-acetamidoacrylate. The reaction typically requires the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions to ensure the selective introduction of the iodine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-acetamido-3-iodoprop-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of deiodinated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Oxidized products with altered functional groups.

    Reduction Reactions: Deiodinated compounds or reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-acetamido-3-iodoprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive iodine atom.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl 2-acetamido-3-iodoprop-2-enoate involves its interaction with specific molecular targets. The iodine atom can participate in electrophilic reactions, while the acetamido group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-acetamido-3-bromoprop-2-enoate: Similar structure but with a bromine atom instead of iodine.

    Methyl 2-acetamido-3-chloroprop-2-enoate: Contains a chlorine atom instead of iodine.

    Methyl 2-acetamido-3-fluoroprop-2-enoate: Features a fluorine atom in place of iodine.

Uniqueness

Methyl 2-acetamido-3-iodoprop-2-enoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions with biological targets.

Eigenschaften

CAS-Nummer

918827-30-2

Molekularformel

C6H8INO3

Molekulargewicht

269.04 g/mol

IUPAC-Name

methyl 2-acetamido-3-iodoprop-2-enoate

InChI

InChI=1S/C6H8INO3/c1-4(9)8-5(3-7)6(10)11-2/h3H,1-2H3,(H,8,9)

InChI-Schlüssel

DZEUFEYYPYNFDY-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC(=CI)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.